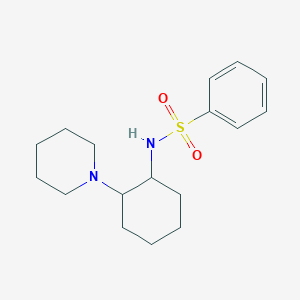
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as FPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and is a target for many drugs used to treat anxiety and other neurological disorders. 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been found to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmitter release and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated through the modulation of neurotransmitter release and inhibition of ion channels in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it easy to handle and store. Additionally, its mechanism of action and effects on neurotransmitter release make it a valuable tool for studying the central nervous system. However, one limitation of using 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid. One area of focus is on its potential therapeutic applications, particularly as an anxiolytic or anticonvulsant drug. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and its effects on neurotransmitter release and ion channels. Finally, there is a need for more efficient synthesis methods to produce 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in larger quantities, which would enable more widespread use in scientific research.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid. This synthesis method has been optimized to yield high purity and yield of 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been on its mechanism of action and its effects on biochemical and physiological processes. 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been found to exhibit a range of effects on the central nervous system, including modulation of neurotransmitter release and inhibition of ion channels.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-6-2-1-5-10(11)12(9-13(16)17)15-7-3-4-8-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWQKVBZZAKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N2C=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)





![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)

